Nickel potassium fluoride

Übersicht

Beschreibung

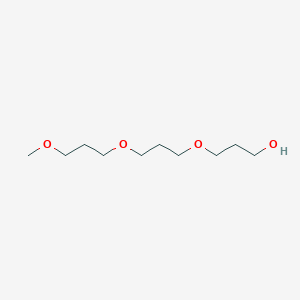

Nickel potassium fluoride is a compound of nickel and fluorine. It is an ionic compound . It is related to a class of chemical compounds containing an anion with nickel at its core, surrounded by fluoride ions which act as ligands . The compound adopts a perovskite-like structure consisting of layers of octahedral Ni centers interconnected by doubly bridging fluoride ligands .

Synthesis Analysis

Nickel potassium fluoride can be prepared by the reaction of potassium hexafluoronickelate (IV) with arsenic pentafluoride in hydrofluoric acid . Another method involves melting a mixture of nickel (II) fluoride, potassium fluoride, and potassium bifluoride .

Molecular Structure Analysis

The compound features octahedral (high spin) Ni centers with Ni-F bond lengths of 2.006 Å . It has a cubic defect pyrochlore structure . The molecular weight of Nickel potassium fluoride is 154.79 g/mol .

Chemical Reactions Analysis

Nickel potassium fluoride is involved in various chemical reactions. For instance, it can react with strong bases to give nickel (II) hydroxide . A melt of NiF2 and KF reacts to give successively potassium trifluoronickelate and potassium tetrafluoronickelate .

Physical And Chemical Properties Analysis

Nickel potassium fluoride has high Lewis acidity and physical properties such as high surface area, mesoporosity, and nanosize . It is insoluble in water .

Wissenschaftliche Forschungsanwendungen

Orthodontics and Biomedical Devices : Nickel-titanium alloys, which may contain fluoride ions, are known for their shape memory and pseudoelastic properties, making them suitable for orthodontic wires. Research has focused on the nickel release from these materials in fluoridated media due to concerns about nickel's allergenicity. The study found that the corrosion behavior of Ni-Ti alloy is significantly affected by fluoride content, highlighting the need for careful consideration in biomedical applications (Cioffi et al., 2005).

Chemical Synthesis and Characterization : High oxidation state nickel fluorides, which are thermodynamically unstable, have been synthesized using low-temperature approaches in anhydrous hydrogen fluoride. These compounds have potential applications in fluorinating a wide range of inorganic and organic substrates, which is vital in various chemical synthesis processes (Chacon, 1997).

Catalysis : Nickel has been used as a catalyst in the preparation of xenon fluorides due to its resistance to attack by fluorine. This property is crucial in industrial processes where nickel acts as a catalyst in reactions involving fluorine (Baker & Fox, 1964).

Electronics and Electroplating : Nickel tetrafluoroborate is important in the electroplating and electronics industries. Its applications range from being a catalyst to a component of ink, demonstrating the versatility of nickel fluoride compounds in various industrial applications (Meshri, 2000).

Optoelectronic Devices : Nickel oxide, which can be associated with fluoride compounds, has been investigated for potential applications in ultraviolet detectors, electrochromic devices, displays, and other optoelectronic devices. The choice of substrate, such as potassium bromide and calcium fluoride, can affect the optical properties of nickel oxide, which is crucial for its application in these technologies (Manjunatha & Paul, 2015).

Microreactors and Corrosion Protection : In microreactor development, elemental fluorine and hydrogen fluoride are used as reagents. Nested potassium hydroxide etching and protective coatings, such as nickel films, have been developed to protect silicon-based microreactors from the corrosive fluorination environment. This application is crucial for the long-term durability and reliability of microreactors in chemical processing (de Mas, Schmidt & Jensen, 2014).

Safety And Hazards

Nickel potassium fluoride is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Zukünftige Richtungen

Nickel-mediated fluorination has found an application in the synthesis of 18 F-labeled aryl fluoride PET tracers . The synthesis of 18 F-labeled PET tracers lays additional complications. Because of the 110-min half-life of the 18 F nucleus, incorporation of 18 F must occur at or near the end of tracer synthesis and must have sufficiently rapid reaction kinetics to furnish the fluorinated product in a matter of minutes . This is an exciting area of research with potential for significant advancements in the future.

Eigenschaften

IUPAC Name |

potassium;nickel(2+);trifluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.K.Ni/h3*1H;;/q;;;+1;+2/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHFDGDZKAYMPS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

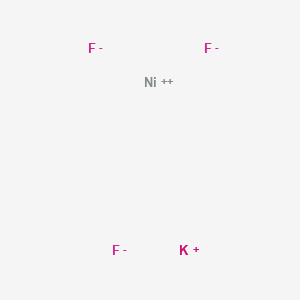

[F-].[F-].[F-].[K+].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3KNi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648479 | |

| Record name | Potassium;nickel(2+);trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.787 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel potassium fluoride | |

CAS RN |

13845-06-2 | |

| Record name | Potassium;nickel(2+);trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)